4-Aminoisoxazole hydrochloride
Overview
Description
4-Aminoisoxazole hydrochloride is a heterocyclic compound that features an isoxazole ring with an amino group at the fourth position and a hydrochloride salt. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
4-Aminoisoxazole hydrochloride, like other isoxazole derivatives, has been found to have a wide range of biological activities and therapeutic potential It’s worth noting that isoxazole derivatives have been reported to have prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . For instance, some isoxazole derivatives have been reported to act as antagonists against GABA A receptor, a potential target for the treatment of epilepsy, anxiety, and sleep disorders .
Mode of Action
The biological activity of isoxazole derivatives is known to be influenced by the substitution of various groups on the isoxazole ring .
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the tautomeric forms of certain aminoisoxazole derivatives can exist in solutions at a ratio that depends on the selected solvent .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific isoxazole derivative and the biological system in which it is studied .
Cellular Effects
Other isoxazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other isoxazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoisoxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of hydroxylamine hydrochloride with β-diketones or their synthetic equivalents . This reaction can be catalyzed by various bases such as potassium phthalimide, sodium ascorbate, or sodium tetraborate .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation or ultrasonication to enhance reaction rates and yields . These non-classical activation methods are preferred due to their efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoisoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs electrophilic reagents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .
Scientific Research Applications
4-Aminoisoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
3-Aminoisoxazole: Differing by the position of the amino group.
5-Aminoisoxazole: Another positional isomer.
Uniqueness: 4-Aminoisoxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
1,2-oxazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLVZSIELSTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549978 | |
Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108511-98-4 | |
Record name | 4-Isoxazolamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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